MA242 free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

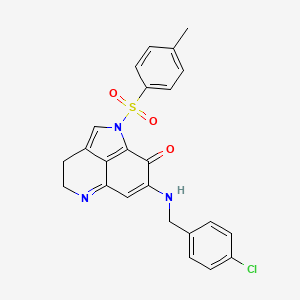

Molecular Formula |

C24H20ClN3O3S |

|---|---|

Molecular Weight |

466.0 g/mol |

IUPAC Name |

10-[(4-chlorophenyl)methylamino]-2-(4-methylphenyl)sulfonyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one |

InChI |

InChI=1S/C24H20ClN3O3S/c1-15-2-8-19(9-3-15)32(30,31)28-14-17-10-11-26-20-12-21(24(29)23(28)22(17)20)27-13-16-4-6-18(25)7-5-16/h2-9,12,14,27H,10-11,13H2,1H3 |

InChI Key |

OAGZTFIEDOSHHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C3CCN=C4C3=C2C(=O)C(=C4)NCC5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

MA242 Free Base: A Technical Guide to its Dual-Inhibitory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MA242 free base is a novel small molecule compound that has demonstrated significant potential as an anti-cancer agent, particularly in malignancies that are resistant to conventional therapies due to non-functional p53. This technical guide provides an in-depth exploration of the core mechanism of action of MA242, focusing on its unique dual-targeting strategy. MA242 directly engages and inhibits two key oncogenic proteins: Murine Double Minute 2 (MDM2) and Nuclear Factor of Activated T-cells 1 (NFAT1). This dual inhibition disrupts critical cancer cell survival and proliferation pathways, leading to p53-independent apoptosis. This document synthesizes the available preclinical data, details the experimental methodologies used to elucidate its mechanism, and provides visual representations of the relevant signaling pathways.

Core Mechanism of Action

MA242 operates through a multi-pronged mechanism centered on the simultaneous inhibition of MDM2 and NFAT1. This dual activity distinguishes it from other MDM2 inhibitors that primarily focus on disrupting the MDM2-p53 interaction. The core tenets of MA242's mechanism are:

-

Direct Binding to MDM2 and NFAT1 : MA242 physically interacts with both MDM2 and NFAT1 proteins with high affinity[1][2]. While specific dissociation constants (Kd) have not been reported in the reviewed literature, biochemical assays confirm a direct and high-affinity binding[2][3][4].

-

Induction of Protein Degradation : Upon binding, MA242 promotes the degradation of both MDM2 and NFAT1 proteins through the proteasomal pathway. This is a key differentiator from inhibitors that merely block protein-protein interactions[1][2].

-

Inhibition of NFAT1-Mediated MDM2 Transcription : MA242 disrupts the transcriptional activity of NFAT1 on the MDM2 gene promoter (specifically the P2 promoter). This prevents the synthesis of new MDM2 protein, further ensuring the sustained suppression of its activity[1][2][5].

-

p53-Independent Apoptosis : The culmination of these actions is the induction of programmed cell death (apoptosis) in cancer cells. Crucially, this apoptotic effect is independent of the tumor suppressor protein p53's status, making MA242 a promising candidate for cancers with mutated or deleted p53, such as many pancreatic cancers[1][2][6].

Signaling Pathways and Logical Relationships

The dual-targeting nature of MA242 initiates a cascade of events that ultimately leads to cancer cell death. The following diagrams illustrate the key signaling pathways and the logical flow of MA242's mechanism of action.

Caption: Core mechanism of MA242 targeting MDM2 and NFAT1.

Caption: Typical experimental workflow to study MA242's effects.

Quantitative Data Summary

The anti-proliferative activity of MA242 has been quantified across various cell lines, demonstrating its potency and selectivity for cancer cells over normal cells.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| Panc-1 | Pancreatic Cancer | Mutant | 0.1 - 0.14 | [1][6] |

| AsPC-1 | Pancreatic Cancer | Mutant | 0.15 | [6] |

| BxPC-3 | Pancreatic Cancer | Mutant | 0.25 | [6] |

| HPAC | Pancreatic Cancer | Wild-Type | 0.40 | [6] |

| Mia-Paca-2 | Pancreatic Cancer | Mutant | 0.14 | [6] |

| HPDE | Normal Pancreatic Duct | Wild-Type | 5.81 | [6] |

| HepG2 | Hepatocellular Carcinoma | Wild-Type | 0.1 - 0.31 (range) | [2] |

| Huh7 | Hepatocellular Carcinoma | Mutant | 0.1 - 0.31 (range) | [2] |

| LO2 | Normal Human Hepatocyte | Wild-Type | 4.75 - 7.33 (range) | [2] |

| CL48 | Normal Human Hepatocyte | Wild-Type | 4.75 - 7.33 (range) | [2] |

Detailed Experimental Protocols

The following protocols are based on methodologies described in the primary literature for the characterization of MA242[1][2]. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding : Seed pancreatic or hepatocellular carcinoma cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.

-

Treatment : Treat cells with various concentrations of MA242 (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis : Treat cells with MA242 for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against MDM2, NFAT1, cleaved PARP, p21, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment : Seed cells in 6-well plates and treat with MA242 or vehicle control for 48 hours.

-

Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.

-

Staining : Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

NFAT1-Mediated MDM2 Transcription Assay (Luciferase Reporter Assay)

-

Transfection : Co-transfect cells with a luciferase reporter plasmid containing the MDM2 P2 promoter and a Renilla luciferase control plasmid for 12 hours.

-

Treatment : Treat the transfected cells with various concentrations of MA242 for 24 hours.

-

Cell Lysis : Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement : Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Conclusion

This compound represents a promising therapeutic strategy through its novel dual inhibition of MDM2 and NFAT1. Its ability to induce p53-independent apoptosis addresses a critical unmet need in the treatment of cancers with compromised p53 function. The data summarized herein provides a comprehensive overview of its mechanism of action, supported by quantitative data and established experimental protocols. Further investigation into the precise binding kinetics and in vivo efficacy in a broader range of cancer models is warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MDM2-NFAT1 Dual Inhibitor, MA242: Effective against Hepatocellular Carcinoma, Independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MDM2-NFAT1 dual inhibitor, MA242: Effective against hepatocellular carcinoma, independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: The Cellular Targets and Mechanism of Action of MA242 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

MA242 is a novel small molecule inhibitor demonstrating significant potential in preclinical cancer models. This technical guide provides a comprehensive overview of the cellular targets of MA242 free base, its mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this promising therapeutic agent.

Cellular Targets of MA242: A Dual Inhibitor of MDM2 and NFAT1

MA242 has been identified as a potent, selective, and p53-independent dual inhibitor of two key oncoproteins: Mouse Double Minute 2 Homolog (MDM2) and Nuclear Factor of Activated T-cells 1 (NFAT1).[1][2][3][4] MA242 directly binds to both MDM2 and NFAT1 with high affinity, leading to a cascade of downstream effects that culminate in anti-tumor activity.[1][3][5]

Mechanism of Action

The dual-targeting nature of MA242 underpins its unique mechanism of action:

-

Direct Binding and Degradation: MA242 directly engages both MDM2 and NFAT1 proteins.[1][3][5] This binding event is crucial as it promotes the degradation of both oncoproteins.[1][3]

-

Inhibition of NFAT1-Mediated MDM2 Transcription: NFAT1 is a transcription factor that has been shown to directly bind to the P2 promoter of the MDM2 gene, thereby upregulating its expression.[5] MA242 disrupts this process by inhibiting the binding of NFAT1 to the MDM2 promoter, consequently reducing MDM2 transcription.[1][5]

-

Induction of Apoptosis: By downregulating two key survival proteins, MA242 effectively induces apoptosis in cancer cells.[1][2] This pro-apoptotic effect has been observed in various cancer cell lines, including those with mutated or null p53 status, highlighting its potential for broad therapeutic application.[1][2]

Quantitative Data

The following tables summarize the in vitro efficacy of MA242 across various cancer cell lines. While direct binding affinities (Kᵢ or Kₔ values) have been described as "high affinity" based on Biacore and pull-down assays, specific numerical data from these assays are not publicly available in the reviewed literature.[1]

Table 1: IC₅₀ Values of MA242 in Pancreatic Cancer Cell Lines [1][2]

| Cell Line | p53 Status | IC₅₀ (µM) |

| HPAC | Wild-type | ~0.1 - 0.4 |

| Panc-1 | Mutant | ~0.1 - 0.4 |

| AsPC-1 | Null | ~0.1 - 0.4 |

| HPDE (normal) | Wild-type | 5.81 |

Table 2: IC₅₀ Values of MA242 in Breast Cancer Cell Lines

| Cell Line | p53 Status | IC₅₀ (µM) |

| MCF-7 | Wild-type | Not explicitly stated |

| MDA-MB-231 | Mutant | Not explicitly stated |

Table 3: IC₅₀ Values of MA242 in Hepatocellular Carcinoma (HCC) Cell Lines [5]

| Cell Line | IC₅₀ (µM) |

| HepG2 | ~0.1 - 0.31 |

| Huh7 | ~0.1 - 0.31 |

| LO2 (normal) | 4.75 |

| CL48 (normal) | 7.33 |

Signaling Pathway and Experimental Workflows

NFAT1-MDM2 Signaling Pathway

The following diagram illustrates the signaling pathway targeted by MA242. NFAT1 translocates to the nucleus and binds to the P2 promoter of the MDM2 gene, leading to its transcription and subsequent translation into the MDM2 protein. MDM2, in turn, can inhibit the tumor suppressor p53. MA242 disrupts this pathway at two points: by promoting the degradation of both NFAT1 and MDM2, and by inhibiting the transcriptional activity of NFAT1 on the MDM2 gene.

References

- 1. Discovery and characterization of dual inhibitors of MDM2 and NFAT1 for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. MDM2-NFAT1 Dual Inhibitor, MA242: Effective against Hepatocellular Carcinoma, Independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]

MA242 Free Base: A Dual Inhibitor Driving NFAT1 Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MA242 free base has emerged as a potent small molecule inhibitor with a novel dual-targeting mechanism of action against Murine Double Minute 2 (MDM2) and Nuclear Factor of Activated T-cells 1 (NFAT1).[1][2][3] Overexpression of both MDM2 and NFAT1 is implicated in the pathogenesis of various cancers, including pancreatic and hepatocellular carcinoma, often correlating with poor prognosis.[2][4][5] MA242 presents a promising therapeutic strategy by inducing the degradation of these oncoproteins, independent of the p53 tumor suppressor status, which is often mutated in human cancers.[2][3][4] This technical guide provides a comprehensive overview of the core mechanisms of MA242, with a specific focus on its role in the NFAT1 degradation pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action

MA242 exerts its anti-cancer effects through a dual-pronged approach:

-

Induction of MDM2 Degradation: MA242 directly binds to the MDM2 protein, promoting its self-ubiquitination and subsequent degradation by the proteasome.[1][4][5][6] This action is independent of p53, offering a therapeutic advantage in cancers with mutated or deficient p53.[1][2][3]

-

Inhibition of NFAT1 and Induction of its Degradation: MA242 directly binds to NFAT1, leading to its degradation.[6] Furthermore, MA242 inhibits the transcriptional activity of NFAT1, specifically its ability to upregulate the expression of MDM2 by disrupting the binding of NFAT1 to the MDM2 P2 promoter.[4][5][6]

The culmination of these actions is a significant reduction in the cellular levels of both MDM2 and NFAT1, leading to the inhibition of cancer cell growth, proliferation, and metastasis, and the induction of apoptosis.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of MA242 from published studies.

Table 1: In Vitro Cytotoxicity of MA242

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| Panc-1 | Pancreatic Cancer | 0.1 - 0.4 | [2][3] |

| AsPC-1 | Pancreatic Cancer | Not explicitly stated, but significant growth inhibition observed | [2][3] |

| HepG2 | Hepatocellular Carcinoma | < 1.0 (Concentration-dependent inhibition) | [4] |

| Huh7 | Hepatocellular Carcinoma | < 1.0 (Concentration-dependent inhibition) | [4] |

| Normal Hepatocytes | Non-cancerous | 4.75 - 7.33 | [4] |

Table 2: Effective Concentrations of MA242 in Mechanistic Studies

| Experiment | Cell Line(s) | Concentration(s) Used | Observed Effect | Reference |

| Reduction of MDM2 and NFAT1 expression | Panc-1 | 0.1 μM | Significant reduction in protein levels | [2][3] |

| Induction of MDM2 degradation | HPAC, Panc-1 | 0.2 μM | Promotion of MDM2 degradation | [6] |

| Inhibition of colony formation | HepG2, Huh7 | Concentration-dependent | Inhibition of colony formation | [4] |

| Induction of apoptosis | HepG2, Huh7 | Concentration-dependent | Induction of apoptosis | [4] |

| Cell cycle arrest | HepG2, Huh7 | Concentration-dependent | Arrest at G2/M phase | [4] |

Signaling and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: MA242-mediated NFAT1 and MDM2 degradation pathway.

Caption: General NFAT1 activation and degradation pathway.

Experimental Workflows

Caption: Cycloheximide (CHX) chase assay workflow.

Caption: In vivo ubiquitination assay workflow.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of MA242 and its effect on NFAT1. These protocols are based on standard laboratory procedures and should be adapted to specific cell lines and experimental conditions.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.

Materials:

-

Cancer cell lines (e.g., Panc-1, HepG2)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of MA242 (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

-

Incubate for a further 2-4 hours at room temperature in the dark, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protein Stability Assessment (Cycloheximide Chase Assay)

This assay is used to determine the half-life of a protein by inhibiting new protein synthesis and observing the rate of its degradation.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Apparatus for Western blotting

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with MA242 (e.g., 0.2 µM) or DMSO for a predetermined time (e.g., 24 hours).[6]

-

Add cycloheximide to the culture medium at a final concentration of 15-50 µg/mL to block protein synthesis.[6][10]

-

Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

-

Perform Western blotting to detect the levels of NFAT1 and a loading control (e.g., β-actin or GAPDH).

-

Quantify the band intensities and plot the relative NFAT1 protein level against time to determine its half-life in the presence and absence of MA242.

In Vivo Ubiquitination Assay

This assay is designed to detect the ubiquitination of a target protein within cells.

Materials:

-

Cancer cell lines

-

Plasmids encoding tagged versions of NFAT1 (e.g., HA-NFAT1) and ubiquitin (e.g., His-Ubiquitin)

-

Transfection reagent

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Denaturing cell lysis buffer

-

Ni-NTA agarose beads (for His-tagged ubiquitin)

-

Apparatus for Western blotting

Procedure:

-

Co-transfect cells with plasmids expressing HA-NFAT1 and His-Ubiquitin.[11]

-

Allow cells to express the proteins for 24-48 hours.

-

Treat the cells with MA242 or DMSO for the desired duration.

-

Prior to harvesting, treat cells with a proteasome inhibitor like MG132 (e.g., 10-25 µM) for 4-6 hours to allow ubiquitinated proteins to accumulate.[6]

-

Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

-

Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.[11]

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Perform Western blotting on the eluates using an anti-HA antibody to specifically detect ubiquitinated NFAT1.

Co-Immunoprecipitation (Co-IP)

This technique is used to study protein-protein interactions in their native state.

Materials:

-

Cancer cell lines

-

Non-denaturing cell lysis buffer with protease inhibitors

-

Antibody specific for the protein of interest (e.g., anti-NFAT1)

-

Protein A/G agarose or magnetic beads

-

Apparatus for Western blotting

Procedure:

-

Treat cells with MA242 or DMSO.

-

Lyse the cells using a non-denaturing lysis buffer to preserve protein complexes.

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-NFAT1 antibody overnight at 4°C.[12]

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

-

Pellet the beads by centrifugation and wash them several times with lysis buffer.[12]

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using antibodies against potential interacting partners of NFAT1.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its unique dual-inhibitory mechanism, leading to the degradation of both MDM2 and NFAT1, provides a powerful strategy to combat cancers, particularly those with a dysfunctional p53 pathway. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of MA242 and to explore the intricacies of the NFAT1 degradation pathway. Further studies are warranted to fully elucidate the precise molecular machinery through which MA242 targets NFAT1 for degradation, which could pave the way for the design of even more potent and selective anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MDM2-NFAT1 Dual Inhibitor, MA242: Effective against Hepatocellular Carcinoma, Independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDM2-NFAT1 dual inhibitor, MA242: Effective against hepatocellular carcinoma, independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

MA242 Free Base: A Dual Inhibitor of MDM2 and NFAT1 for Pancreatic Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and therapeutic potential of MA242 free base, a novel small molecule inhibitor, in the context of pancreatic cancer. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.

Core Concept: Dual Inhibition of MDM2 and NFAT1

Pancreatic cancer is a notoriously aggressive malignancy with limited therapeutic options. A significant challenge in treating pancreatic cancer is its frequent lack of functional p53, a tumor suppressor protein. Many targeted therapies that rely on a functional p53 pathway are therefore ineffective. MA242 offers a novel, p53-independent therapeutic strategy by simultaneously targeting two key oncoproteins: Murine Double Minute 2 (MDM2) and Nuclear Factor of Activated T-cells 1 (NFAT1).[1][2]

MA242 is a potent and selective dual inhibitor that directly binds to both MDM2 and NFAT1 with high affinity.[1] This binding initiates the degradation of both proteins and curtails the NFAT1-mediated transcription of MDM2.[1] The simultaneous inhibition of these two pathways leads to the induction of apoptosis in pancreatic cancer cells, irrespective of their p53 status.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on MA242 in pancreatic cancer.

Table 1: In Vitro Efficacy of MA242 in Pancreatic Cancer Cell Lines

| Cell Line | p53 Status | MA242 IC50 (µM) | Reference |

| Panc-1 | Mutant | 0.1 - 0.4 | [2] |

| AsPC-1 | Mutant | Not Specified | [2] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of MA242 required to inhibit the growth of 50% of the cancer cells.

Table 2: In Vivo Efficacy of MA242 in Orthotopic Pancreatic Cancer Models

| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Key Findings | Reference |

| AsPC-1 Orthotopic Tumors | MA242 | Significant | Downregulation of MDM2 and NFAT1; Upregulation of p21 and cleaved-PARP | [2] |

| Panc-1 Orthotopic Tumors | MA242 | Significant | Downregulation of MDM2 and NFAT1; Upregulation of p21 and cleaved-PARP | [2] |

| AsPC-1 Orthotopic Tumors | MA242 + Gemcitabine | Synergistic | Sensitizes cancer cells to gemcitabine treatment | [2] |

| Panc-1 Orthotopic Tumors | MA242 + Gemcitabine | Synergistic | Sensitizes cancer cells to gemcitabine treatment | [2] |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of MA242 Action

Caption: MA242 dual-inhibits MDM2/NFAT1, inducing p53-independent apoptosis.

Experimental Workflow for In Vivo Studies

Caption: Workflow for assessing MA242 efficacy in orthotopic pancreatic cancer models.

Detailed Experimental Protocols

The following are summaries of key experimental protocols utilized in the preclinical evaluation of MA242.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of MA242 on pancreatic cancer cell lines.

-

Method:

-

Pancreatic cancer cells (e.g., Panc-1, AsPC-1) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of MA242 for 72 hours.

-

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

The absorbance is measured at 570 nm using a microplate reader.

-

IC50 values are calculated from the dose-response curves.

-

Western Blot Analysis

-

Objective: To determine the effect of MA242 on the expression of target proteins.

-

Method:

-

Pancreatic cancer cells are treated with MA242 at specified concentrations and durations.

-

Cells are lysed, and protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against MDM2, NFAT1, p21, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Orthotopic Pancreatic Cancer Mouse Model

-

Objective: To evaluate the in vivo antitumor efficacy of MA242 alone and in combination with gemcitabine.

-

Method:

-

Human pancreatic cancer cells (Panc-1 or AsPC-1) are surgically implanted into the pancreas of athymic nude mice.

-

Tumor growth is monitored, and when tumors reach a palpable size, mice are randomized into treatment groups.

-

Treatment groups typically include: vehicle control, MA242 alone, gemcitabine alone, and the combination of MA242 and gemcitabine.

-

Treatments are administered via appropriate routes (e.g., intraperitoneal injection) for a specified duration.

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, mice are euthanized, and tumors are excised for weight measurement, histological analysis, and western blotting to assess target protein expression.

-

Conclusion and Future Directions

MA242 represents a promising therapeutic candidate for pancreatic cancer, particularly for tumors lacking functional p53. Its unique dual-inhibitory mechanism of action provides a novel strategy to overcome the inherent resistance of pancreatic cancer to many current therapies. The preclinical data strongly support its continued development, both as a monotherapy and in combination with standard-of-care chemotherapeutics like gemcitabine.

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and treatment schedules. Further investigation into the detailed molecular mechanisms downstream of MDM2 and NFAT1 inhibition will provide a more complete understanding of MA242's effects and may identify biomarkers for patient selection. Ultimately, the promising preclinical findings warrant the advancement of MA242 into clinical trials to evaluate its safety and efficacy in patients with pancreatic cancer.

References

A Technical Guide to the Role of PF-429242 in Hepatocellular Carcinoma

Disclaimer: Initial searches for "MA242 free base" did not yield any publicly available information. Therefore, this guide focuses on PF-429242 , a compound with documented preclinical activity in hepatocellular carcinoma (HCC), to fulfill the structural and technical requirements of your request.

This document provides a detailed overview of the preclinical findings related to PF-429242, a potent inhibitor of membrane-bound transcription factor site-1 protease (MBTPS1), also known as site-1 protease (S1P), and its role in hepatocellular carcinoma. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to PF-429242

PF-429242 is a reversible, competitive, and cell-permeable small molecule inhibitor of MBTPS1/S1P.[1][2] MBTPS1 is a critical enzyme in the activation of sterol regulatory element-binding proteins (SREBPs), which are key transcription factors controlling the synthesis of cholesterol and fatty acids.[3][4] While initially explored for its impact on lipid metabolism, recent studies have demonstrated its anticancer activities in various cancers, including glioblastoma, renal cell carcinoma, and pancreatic cancer.[3][5][6] This guide focuses on its recently elucidated role and mechanism of action in hepatocellular carcinoma.

Mechanism of Action in Hepatocellular Carcinoma

In HCC, PF-429242 exerts its anticancer effects through a dual mechanism that is partially independent of its primary SREBP-inhibiting function. It induces two parallel cell death pathways: FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling.[3][5]

FOXO1-Dependent Autophagic Cell Death

PF-429242 treatment leads to the induction of autophagy-dependent cell death in HCC cells.[3][5] Mechanistically, this is not primarily a consequence of SREBP pathway inhibition. Instead, PF-429242 promotes the acetylation of Forkhead Box Protein O1 (FOXO1), a transcription factor involved in stress resistance, metabolism, and apoptosis.[3] Acetylated FOXO1 in the cytosol can directly bind to and stimulate Autophagy Related 7 (ATG7), a crucial E1-like activating enzyme in the autophagy pathway, thereby triggering autophagic cell death.[3]

IGFBP1-Dependent Anti-Survival Signaling

Concurrently, PF-429242 causes a significant upregulation of Insulin-like Growth Factor-Binding Protein 1 (IGFBP1).[3][5] This effect is independent of FOXO1. IGFBP1 is known to sequester insulin-like growth factors (IGFs), thereby inhibiting their pro-survival and proliferative signaling pathways.[3] By increasing IGFBP1 levels, PF-429242 effectively curtails these critical survival signals, leading to an autophagy-independent form of cell death.[3]

A recent study also explored the combination of PF-429242 with chloroquine, which synergistically induced a novel pH-dependent, necrosis-like cell death in HCC cells.[7]

Preclinical Data in Hepatocellular Carcinoma

The anticancer activity of PF-429242 has been evaluated in both in vitro and in vivo models of hepatocellular carcinoma.

In Vitro Studies

PF-429242 has demonstrated potent dose-dependent inhibition of cell viability in multiple HCC cell lines.

Table 1: In Vitro Activity of PF-429242 in HCC Cell Lines

| Cell Line | Assay Type | Endpoint | Result | Reference |

|---|---|---|---|---|

| PLC5 | Cell Viability | IC50 (72h) | ~15 µM | [3] |

| HepG2 | Cell Viability | IC50 (72h) | ~20 µM | [3] |

| HepG2 | Cholesterol Synthesis | IC50 | 0.5 µM |[1] |

Note: IC50 values are estimated from graphical data presented in the cited literature.

In Vivo Studies

The in vivo efficacy of PF-429242 was assessed in a tumor xenograft mouse model.

Table 2: In Vivo Efficacy of PF-429242 in HCC Xenograft Model

| Animal Model | Cell Line | Treatment | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| NPG Mice | HepG2 | PF-429242 (10 mg/kg, i.p., daily) | Tumor Volume | Significant reduction vs. vehicle | [3] |

| NPG Mice | HepG2 | PF-429242 (10 mg/kg, i.p., daily) | Tumor Weight | Significant reduction vs. vehicle |[3] |

Signaling Pathways and Experimental Workflows

Visualized Signaling Pathway

The following diagram illustrates the dual mechanism of action of PF-429242 in inducing cell death in hepatocellular carcinoma cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PF 429242 dihydrochloride | SREBP | Tocris Bioscience [tocris.com]

- 3. PF-429242 exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation and targeting of SREBP-1 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PF-429242 exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The combination of PF-429242 and chloroquine triggers pH-dependent cell death in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

MA242 Free Base: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Analysis of the Dual MDM2 and NFAT1 Inhibitor

Abstract

MA242 is a novel small molecule inhibitor that has demonstrated significant potential in preclinical cancer models, particularly in pancreatic and hepatocellular carcinomas. Its unique dual-inhibitory mechanism targeting both Murine Double Minute 2 (MDM2) and Nuclear Factor of Activated T-cells 1 (NFAT1) offers a promising therapeutic strategy, notably in tumors with a p53-mutant status. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for the evaluation of MA242 free base.

Chemical Properties and Identification

This compound is a potent and selective small molecule inhibitor. Its fundamental chemical and physical properties are summarized below for reference in experimental design and compound handling.

| Property | Value | Reference |

| CAS Number | 1049704-17-7 | [1][2][3] |

| Molecular Formula | C₂₄H₂₀ClN₃O₃S | [1] |

| Molecular Weight | 465.95 g/mol | [1] |

| IUPAC Name | 10-[(4-chlorophenyl)methylamino]-2-(4-methylphenyl)sulfonyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one | |

| Synonyms | MA242 | [4] |

| Related CAS Number | 1049704-18-8 (TFA salt) | [4] |

Mechanism of Action and Signaling Pathway

MA242 exerts its anticancer effects through a dual-inhibition mechanism targeting both MDM2 and NFAT1, independent of the p53 tumor suppressor protein status.[1][4][5] This is a significant advantage as many MDM2 inhibitors rely on a functional p53 pathway.[1]

The core mechanism involves:

-

Induction of MDM2 Auto-ubiquitination and Degradation: MA242 directly binds to the MDM2 protein, promoting its self-ubiquitination and subsequent proteasomal degradation.[3][5]

-

Repression of NFAT1-Mediated MDM2 Transcription: MA242 also inhibits the transcriptional activity of NFAT1. NFAT1 is a transcription factor that has been shown to bind to the P2 promoter of the MDM2 gene, thereby upregulating its expression.[1][5] By inhibiting NFAT1, MA242 further reduces MDM2 levels.

This dual-pronged attack on MDM2, both at the protein and transcriptional level, leads to a significant reduction in cellular MDM2, which in turn induces cell cycle arrest and apoptosis in cancer cells.[1]

Experimental Protocols

The following section details key in vitro and in vivo experimental protocols for the characterization of MA242's biological activity.

In Vitro Assays

3.1.1. Cell Viability Assay (MTT Assay)

This assay determines the concentration of MA242 that inhibits cell growth by 50% (IC₅₀).

-

Materials:

-

Pancreatic cancer cell lines (e.g., Panc-1, AsPC-1)[1]

-

96-well plates

-

Complete culture medium

-

MA242 stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Detergent solution (e.g., 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of MA242 (e.g., 0.01 to 10 µM) for 72 hours.[1]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of detergent solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ values using appropriate software.

-

3.1.2. Apoptosis Assay (Annexin V-FITC Staining)

This assay quantifies the induction of apoptosis by MA242.

-

Materials:

-

Pancreatic cancer cell lines

-

6-well plates

-

MA242

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with MA242 (e.g., 0.1, 0.5, 1 µM) for 48 hours.[1]

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

3.1.3. NFAT1 Reporter Assay

This assay measures the effect of MA242 on the transcriptional activity of NFAT1.

-

Materials:

-

Cell line (e.g., HEK293T)

-

NFAT-luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

MA242

-

Luciferase assay system

-

-

Procedure:

-

Co-transfect cells with the NFAT-luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, treat the cells with a stimulator of the NFAT pathway (e.g., PMA and ionomycin) in the presence or absence of various concentrations of MA242 for an additional 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the NFAT-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

In Vivo Xenograft Model

This protocol outlines the evaluation of MA242's antitumor efficacy in a mouse model of pancreatic cancer.

-

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Pancreatic cancer cells (e.g., Panc-1)

-

Matrigel

-

MA242 formulation for in vivo administration

-

Calipers

-

-

Procedure:

-

Subcutaneously inject a suspension of pancreatic cancer cells mixed with Matrigel into the flank of each mouse.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer MA242 (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Measure tumor volume with calipers every few days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for MDM2 and NFAT1).[1]

-

Conclusion

MA242 represents a promising therapeutic candidate with a novel dual-inhibitory mechanism of action that is effective in preclinical cancer models, including those resistant to conventional therapies due to p53 mutations. The data presented in this guide, including its chemical properties, signaling pathway, and detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate and advance MA242 towards clinical applications. The p53-independent activity of MA242 makes it a particularly attractive compound for a broad range of cancer types.

References

- 1. Discovery and characterization of dual inhibitors of MDM2 and NFAT1 for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MDM2-NFAT1 Dual Inhibitor, MA242: Effective against Hepatocellular Carcinoma, Independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

MA242 Free Base: In Vitro Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MA242 free base is a potent small molecule inhibitor with significant antitumor activity, making it a compound of interest in cancer research and drug development. This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound, focusing on its effects on breast cancer cell lines. MA242 functions as a dual inhibitor of Mouse Double Minute 2 homolog (MDM2) and Nuclear Factor of Activated T-cells 1 (NFAT1). This dual inhibition leads to cell cycle arrest, induction of apoptosis, and disruption of key metabolic pathways in cancer cells. The therapeutic efficacy of MA242 has been shown to be dependent on the expression levels of MDM2.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from in vitro studies of this compound on human breast cancer cell lines.

| Cell Line | p53 Status | IC50 (µM) | Apoptotic Index Increase (at 1 µM) |

| MCF7 | Wild-type | 0.98 | 10-fold |

| MDA-MB-231 | Mutant | 0.46 | 8-fold |

Signaling Pathway

MA242 exerts its anticancer effects by targeting the NFAT1-MDM2 signaling axis. NFAT1 is a transcription factor that can bind to the P2 promoter of the MDM2 gene, leading to its transcription and subsequent translation into the MDM2 oncoprotein. MDM2, in turn, is a key negative regulator of the p53 tumor suppressor. By inhibiting both NFAT1 and MDM2, MA242 disrupts this pathway, leading to cell cycle arrest and apoptosis.

Caption: MA242 Signaling Pathway.

Experimental Workflow

A general workflow for the in vitro evaluation of this compound is depicted below. This workflow outlines the key assays for characterizing the compound's cytotoxic and mechanistic properties.

Caption: General Experimental Workflow for MA242.

Experimental Protocols

Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol is for determining the half-maximal inhibitory concentration (IC50) of MA242.

Materials:

-

Breast cancer cell lines (e.g., MCF7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of MA242 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the MA242 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by MA242 using flow cytometry.

Materials:

-

Breast cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with MA242 at the desired concentrations (e.g., 1 µM) for 24-48 hours. Include an untreated control.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of MA242 on the cell cycle distribution.

Materials:

-

Breast cancer cell lines

-

6-well plates

-

This compound

-

70% cold ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with MA242 for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression Analysis

This protocol is for detecting the expression levels of target proteins such as MDM2 and NFAT1.

Materials:

-

Breast cancer cell lines

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-MDM2, anti-NFAT1, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with MA242 for 24 hours.

-

Lyse the cells with RIPA buffer and collect the protein lysates.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

MA242 Free Base Cell Culture Treatment Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MA242 is a potent and selective dual inhibitor of Mouse Double Minute 2 homolog (MDM2) and Nuclear Factor of Activated T-cells 1 (NFAT1).[1][2] It has demonstrated significant anti-tumor activity in various cancer cell lines, including breast and pancreatic cancer, irrespective of their p53 mutation status.[3][4] MA242 exerts its effects by inducing MDM2 auto-ubiquitination and degradation, and by repressing NFAT1-mediated transcription of MDM2.[2] This dual inhibition leads to cell cycle arrest at the G2 phase and induction of apoptosis in cancer cells. This guide provides detailed application notes and protocols for the use of MA242 free base in cell culture experiments.

Mechanism of Action

MA242's primary mechanism of action involves the simultaneous inhibition of two key oncoproteins: MDM2 and NFAT1.

-

MDM2 Inhibition: MA242 directly binds to the MDM2 protein, inducing its auto-ubiquitination and subsequent proteasomal degradation.[2] In cells with wild-type p53, the degradation of MDM2 leads to the stabilization and activation of p53, a critical tumor suppressor. However, MA242's efficacy is not limited to p53 wild-type cells.

-

NFAT1 Inhibition: MA242 represses the transcriptional activity of NFAT1, a transcription factor that can promote the expression of MDM2.[2] By inhibiting NFAT1, MA242 further reduces MDM2 levels.

The combined inhibition of MDM2 and NFAT1 results in:

-

Induction of Apoptosis: A programmed cell death pathway that is crucial for eliminating cancerous cells.[3][4]

-

G2 Phase Cell Cycle Arrest: Halting the cell cycle at the G2 phase, preventing cell division and proliferation.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of MA242 in various cancer cell lines. Researchers should note that these values can vary depending on the specific experimental conditions, such as cell density and incubation time.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |

| MCF-7 | Breast Cancer | Wild-Type | ~0.5 - 1.0 | |

| MDA-MB-231 | Breast Cancer | Mutant | ~0.4 - 0.8 | |

| Panc-1 | Pancreatic Cancer | Mutant | ~0.1 - 0.4 | [4] |

| AsPC-1 | Pancreatic Cancer | Null | ~0.1 - 0.4 | |

| HPAC | Pancreatic Cancer | Wild-Type | ~0.1 - 0.4 |

Experimental Protocols

Preparation of this compound Stock Solution

Note: The solubility and stability of this compound in cell culture media have not been extensively reported. It is recommended to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for such compounds.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protected microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 ml of a 10 mM stock solution of MA242 (Molecular Weight: 465.95 g/mol ), dissolve 4.66 mg of the compound in 1 ml of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

It is recommended to perform a vehicle control (medium with the same concentration of DMSO as the highest MA242 concentration) in all experiments.

-

The stability of MA242 in aqueous solutions and cell culture media should be empirically determined for long-term experiments.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of MA242 on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MA242 stock solution (e.g., 10 mM in DMSO)

-

MTT reagent (5 mg/ml in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of MA242 from the stock solution in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µl of the medium containing different concentrations of MA242. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

After incubation, add 10 µl of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis induced by MA242 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cells treated with MA242

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Treat cells with the desired concentrations of MA242 for the appropriate duration.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.

-

Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µl of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in MA242-treated cells using Propidium Iodide (PI) staining and flow cytometry.

Materials:

-

Cells treated with MA242

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with MA242 for the desired time.

-

Harvest the cells and wash them once with cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 ml of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the fixed cells twice with cold PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µl of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Disclaimer

This guide is intended for research use only and is not for diagnostic or therapeutic purposes. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Researchers should always follow standard laboratory safety procedures when handling chemical reagents and performing cell culture work.

References

- 1. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Effective Concentration of MA242 Free Base in Panc-1 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

MA242 is a novel small molecule that has demonstrated significant anti-cancer activity in pancreatic cancer models. It functions as a dual inhibitor of Murine Double Minute 2 (MDM2) and Nuclear Factor of Activated T-cells 1 (NFAT1), independent of the p53 tumor suppressor status of the cancer cells.[1][2] This characteristic makes it a promising therapeutic candidate for pancreatic cancers, such as those arising from the Panc-1 cell line, which are known to have a mutated p53. These application notes provide detailed protocols for determining the effective concentration of MA242 free base in Panc-1 cells, including cell culture, viability assays, and protein expression analysis.

Quantitative Data Summary

The following tables summarize the reported effective concentrations of MA242 in Panc-1 pancreatic cancer cells.

Table 1: IC50 Values of MA242 in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) | Citation |

| Panc-1 | 0.1 - 0.4 | [1] |

Table 2: Effective Concentrations of MA242 for In Vitro Studies

| Experiment Type | Cell Line | Concentration (µM) | Observed Effect | Citation |

| Protein Expression Analysis (MDM2 and NFAT1) | Panc-1 | 0.1 | Significant reduction in MDM2 and NFAT1 expression | [1] |

| Cell Invasion Assay | Panc-1 | 0.05 and 0.1 | Inhibition of cell invasion | [2] |

| Cell Migration (Wound Healing) Assay | Panc-1 | 0.05 and 0.1 | Inhibition of cell migration | [2] |

Experimental Protocols

Panc-1 Cell Culture

Aseptic cell culture techniques are required for all procedures.

Materials:

-

Panc-1 cell line (ATCC® CRL-1469™)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)[3]

-

0.25% (w/v) Trypsin-EDTA solution[3]

-

Phosphate-Buffered Saline (PBS), pH 7.4[3]

-

Cell culture flasks (T-25 or T-75)

Protocol:

-

Complete Growth Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.[3][5]

-

Cell Thawing: Thaw a cryopreserved vial of Panc-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1,200 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.[3]

-

Cell Seeding: Transfer the cell suspension into a T-25 or T-75 culture flask and incubate at 37°C with 5% CO2.[3]

-

Cell Maintenance: Change the medium every 2-3 days.[5]

-

Subculturing: When cells reach 70-90% confluency, remove the medium and wash the cell layer with PBS. Add 3 mL of Trypsin-EDTA solution and incubate until cells detach. Neutralize the trypsin with 7-10 mL of complete growth medium and collect the cells. Centrifuge, resuspend the pellet, and seed into new flasks at a 1:4 split ratio.[3]

Determination of Cell Viability (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of MA242.

Materials:

-

Panc-1 cells

-

Complete growth medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Dimethyl sulfoxide (DMSO)[6]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed Panc-1 cells into a 96-well plate at a density of 5 x 10³ cells/well in 180 µL of complete growth medium and incubate overnight.[7]

-

Drug Treatment: Prepare serial dilutions of MA242 in complete growth medium. Add 20 µL of the diluted MA242 solutions to the respective wells to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6][7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently shake the plate for 10 minutes.[7]

-

Absorbance Measurement: Measure the absorbance at 490 nm or 540 nm using a microplate reader.[6][7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Western Blot Analysis for MDM2 and NFAT1 Expression

This protocol is used to assess the effect of MA242 on the protein levels of its targets, MDM2 and NFAT1.

Materials:

-

Panc-1 cells

-

Complete growth medium

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-MDM2, anti-NFAT1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed Panc-1 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with effective concentrations of MA242 (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control for 24-48 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.[9]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[10]

-

Incubate the membrane with primary antibodies against MDM2, NFAT1, and a loading control (e.g., β-actin) overnight at 4°C.[10]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Wash the membrane again three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities relative to the loading control.

Visualizations

Caption: Workflow for determining the IC50 of MA242 in Panc-1 cells.

Caption: Proposed signaling pathway of MA242 in Panc-1 cells.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. genome.ucsc.edu [genome.ucsc.edu]

- 4. PANC1 Cell Line: Unraveling Their Crucial Role in Pancreatic Cancer Research [cytion.com]

- 5. elabscience.com [elabscience.com]

- 6. Effects of disulfiram on apoptosis in PANC-1 human pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Assay [bio-protocol.org]

- 8. PANC-1 Cell Line as an Experimental Model for Characterizing PIVKA-II Production, Distribution, and Molecular Mechanisms Leading to Protein Release in PDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western blot analysis [bio-protocol.org]

- 10. 4.8. Western Blotting [bio-protocol.org]

Application Notes and Protocols for MA242 Free Base Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

MA242 is a potent and specific dual inhibitor of Mouse double minute 2 homolog (MDM2) and Nuclear factor of activated T-cells 1 (NFAT1).[1][][3][4] It has been identified as a promising therapeutic agent in oncology research, particularly for pancreatic and breast cancers.[5][6] MA242 exerts its anticancer effects by directly binding to both MDM2 and NFAT1, leading to their degradation.[4][6] This action induces apoptosis in cancer cells, often independent of the p53 tumor suppressor status, and inhibits tumor growth and metastasis.[1][][6][7] These application notes provide a detailed protocol for the preparation of a stock solution of MA242 free base, a crucial first step for in vitro and in vivo experimental studies.

Data Presentation

A summary of the essential quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Name | 7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one | [7] |

| Molecular Formula | C₂₄H₂₀ClN₃O₃S | [4] |

| Molecular Weight | 465.95 g/mol | [4] |

| CAS Number | 1049704-17-7 | [4][7] |

| Appearance | Solid Powder | [3][7] |

| Solubility | Soluble in DMSO | [3][7] |

| Purity | ≥98% | [3] |

| In Vitro Activity (IC₅₀) | 0.1 - 0.4 µM in various pancreatic cancer cell lines | [1][6][8] |

| Storage (Powder) | -20°C for up to 3 years | [4] |

| Storage (Stock Solution) | -80°C for up to 1 year | [4] |

Signaling Pathway

The following diagram illustrates the inhibitory action of MA242 on the MDM2 and NFAT1 signaling pathways.

Experimental Protocols

Materials

-

This compound powder (CAS: 1049704-17-7)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM MA242 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for cell-based assays.

1. Calculation of Mass:

To prepare a 10 mM stock solution, the required mass of MA242 can be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L x 0.001 L x 465.95 g/mol x 1000 mg/g = 4.66 mg

2. Weighing the Compound:

a. Place a sterile microcentrifuge tube on the analytical balance and tare it. b. Carefully weigh out the calculated mass (e.g., 4.66 mg) of this compound powder and add it to the microcentrifuge tube.

3. Dissolution:

a. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the MA242 powder. For a 10 mM solution with 4.66 mg of MA242, this would be 1 mL of DMSO. b. Securely cap the tube and vortex thoroughly for at least 2 minutes, or until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

4. Aliquoting and Storage:

a. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. b. Clearly label each aliquot with the compound name (MA242), concentration (10 mM), solvent (DMSO), and the date of preparation. c. Store the aliquots at -80°C for long-term storage (up to 1 year).[4] For short-term use, aliquots can be stored at -20°C.

Experimental Workflow

The following diagram outlines the general workflow for preparing and using the MA242 stock solution in a typical cell-based experiment.

Safety Precautions

-

MA242 is a potent bioactive compound. Handle with care and use appropriate personal protective equipment.

-

DMSO is known to facilitate the absorption of substances through the skin. Avoid direct contact with the skin and eyes.

-

All procedures should be performed in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for MA242 and DMSO for complete safety information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. xcessbio.com [xcessbio.com]

- 4. mybiosource.com [mybiosource.com]

- 5. Dual inhibitor of MDM2 and NFAT1 for experimental therapy of breast cancer: in vitro and in vivo anticancer activities and newly discovered effects on cancer metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of dual inhibitors of MDM2 and NFAT1 for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for MDM2 Detection using MA242 Free Base in Western Blotting

For Researchers, Scientists, and Drug Development Professionals

Introduction

MA242 is a dual inhibitor of Murine Double Minute 2 (MDM2) and Nuclear Factor of Activated T-cells 1 (NFAT1).[1][2] It functions by inducing MDM2 auto-ubiquitination and subsequent degradation, as well as by repressing NFAT1-mediated transcription of MDM2.[2][3][4] This activity makes MA242 a valuable tool for studying the MDM2 signaling pathway and for investigating its potential as a therapeutic agent, particularly in cancers where MDM2 is overexpressed.[3][5] Western blotting is a key immunological technique used to detect and quantify the levels of specific proteins, such as MDM2, in cell or tissue samples. This document provides a detailed protocol for utilizing MA242 free base in Western blotting experiments to effectively measure changes in MDM2 protein expression.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the simplified signaling pathway of MA242's effect on MDM2 and the general workflow for a Western blot experiment to detect MDM2.

Caption: MA242 action on the MDM2 pathway.

Caption: Western Blot experimental workflow.

Experimental Protocols

This section provides a detailed protocol for performing a Western blot to detect MDM2 following treatment with MA242.

Cell Culture and Treatment

-

Cell Lines: Human pancreatic cancer cell lines (HPAC, Panc-1, AsPC-1) or hepatocellular carcinoma cell lines (HepG2, Huh7) are suitable models.[3][4]

-

Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.

-

MA242 Treatment:

Protein Extraction and Quantification

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.

Western Blotting Procedure

Table 1: Reagents and Buffers

| Reagent/Buffer | Composition |

| 2X SDS-PAGE Sample Buffer | 1.5 g Tris base, 4 g SDS, 20 ml Glycerol, 2 ml β-Mercaptoethanol, 0.02 g Bromophenol blue, in 100 ml ddH2O, pH 6.8.[6] |

| SDS-PAGE Running Buffer | 3.03 g Tris base, 14.4 g Glycine, 1.0 g SDS, in 1000 ml ddH2O.[6] |

| Transfer Buffer | 25 mM Tris, 192 mM Glycine, 20% Methanol. |

| TBST (Tris-Buffered Saline with Tween 20) | 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6. |

| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST. |

| Primary Antibody Dilution Buffer | 1-5% non-fat dry milk or 1-5% BSA in TBST. |

| Secondary Antibody Dilution Buffer | 1-5% non-fat dry milk in TBST. |

Table 2: Western Blot Protocol Parameters

| Step | Parameter | Details |

| Protein Loading | Amount | 20-40 µg of total protein per lane. |

| Gel Electrophoresis | Gel Type | 8-12% SDS-polyacrylamide gel. |

| Running Conditions | Run at 80-120V until the dye front reaches the bottom of the gel. | |

| Protein Transfer | Membrane | PVDF or nitrocellulose membrane. |

| Transfer Conditions | Wet transfer at 100V for 60-90 minutes or semi-dry transfer according to manufacturer's instructions. | |

| Blocking | Duration | 1 hour at room temperature. |

| Primary Antibody Incubation | Antibody | Anti-MDM2 antibody (various commercial sources available).[7][8][9][10] |

| Dilution | Typically 1:1000, but should be optimized based on the antibody datasheet.[8] | |

| Incubation | Overnight at 4°C with gentle agitation. | |